molecular formula C9H7BrO4 B075019 2-(Acetyloxy)-5-bromobenzoic acid CAS No. 1503-53-3

2-(Acetyloxy)-5-bromobenzoic acid

Cat. No. B075019
Key on ui cas rn: 1503-53-3
M. Wt: 259.05 g/mol
InChI Key: VRJBEVQGJOSGOX-UHFFFAOYSA-N
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Patent
US06046212

Procedure details

Concentrated sulfuric acid (0.5 ml) was added under stirring to a mixture of 100 g (0.46 mol) of 5-bromosalicylic acid and 105 ml of acetic anhydride. Several minutes later, 1,000 ml of water were added, and the resulting precipitate was collected by filtration and then washed with water. A white matter, which had been collected by filtration, was dissolved in 1,000 ml of ethyl acetate. The resulting solution was washed with a saturated aqueous solution of sodium chloride (2×300 ml) and was then dried over Na2SO4. The solvent was distilled off under reduced pressure, whereby 105 g of 2-acetyloxy-5-bromobenzoic acid were obtained as white crystals (yield: 88%).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
105 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Br:6][C:7]1[CH:15]=[C:11]([C:12]([OH:14])=[O:13])[C:10]([OH:16])=[CH:9][CH:8]=1.[C:17](OC(=O)C)(=[O:19])[CH3:18]>O>[C:17]([O:16][C:10]1[CH:9]=[CH:8][C:7]([Br:6])=[CH:15][C:11]=1[C:12]([OH:14])=[O:13])(=[O:19])[CH3:18]

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
BrC1=CC=C(C(C(=O)O)=C1)O
Name
Quantity
105 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
FILTRATION
Type
FILTRATION
Details
A white matter, which had been collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 1,000 ml of ethyl acetate
WASH
Type
WASH
Details
The resulting solution was washed with a saturated aqueous solution of sodium chloride (2×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried over Na2SO4
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=C(C(=O)O)C=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 105 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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